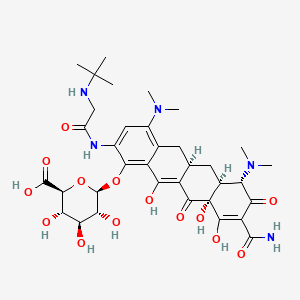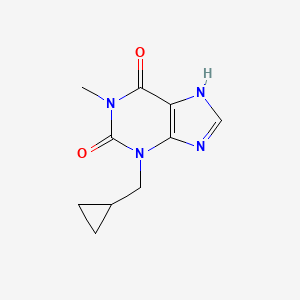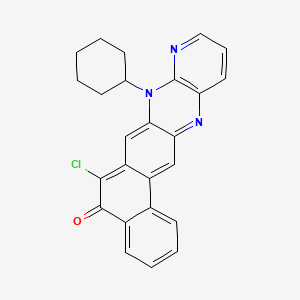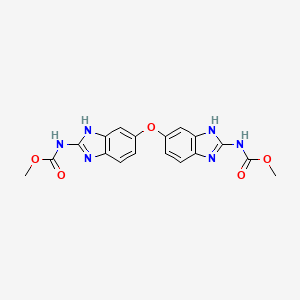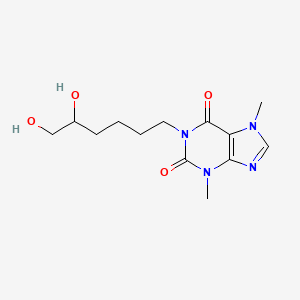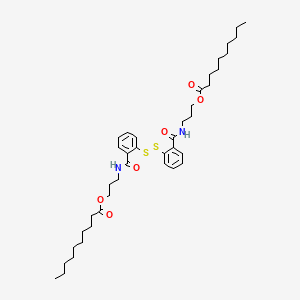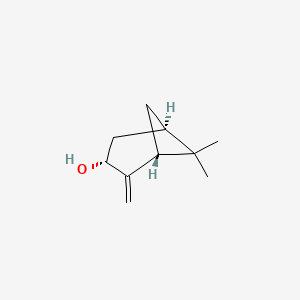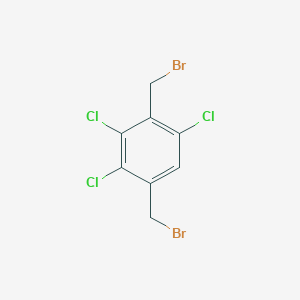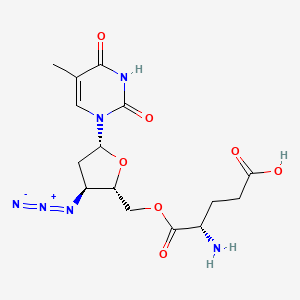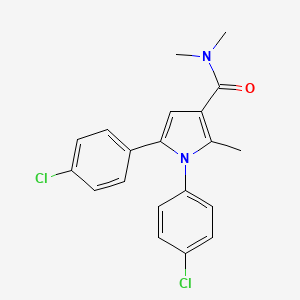
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of two 4-chlorophenyl groups and three methyl groups attached to the pyrrole ring
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-carbamoylpyrroles with aldehydes in the presence of ammonium acetate as a promoter. This reaction is typically carried out in a green solvent such as poly(ethylene glycol)-400 at elevated temperatures (around 100°C) to yield the desired product in good to excellent yields . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the aromatic rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- can be compared with other similar compounds, such as:
Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole core but differ in the substituents attached to the ring.
Chlorophenyl-substituted pyrroles: These compounds have chlorophenyl groups attached to the pyrrole ring but may lack the additional methyl groups.
Trimethyl-substituted pyrroles: These compounds have three methyl groups attached to the pyrrole ring but may lack the chlorophenyl groups. The uniqueness of 1H-Pyrrole-3-carboxamide, 1,5-bis(4-chlorophenyl)-N,N,2-trimethyl- lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
146204-81-1 |
|---|---|
Molekularformel |
C20H18Cl2N2O |
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
1,5-bis(4-chlorophenyl)-N,N,2-trimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O/c1-13-18(20(25)23(2)3)12-19(14-4-6-15(21)7-5-14)24(13)17-10-8-16(22)9-11-17/h4-12H,1-3H3 |
InChI-Schlüssel |
RIWASZDZDGCICJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



